molecular formula C19H13N3O4 B2420700 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide CAS No. 851095-48-2

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2420700
CAS No.: 851095-48-2
M. Wt: 347.33
InChI Key: RGPZXXGEYRQOFI-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a furan ring, an oxadiazole ring, and a phenoxybenzamide moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . This intermediate is then reacted with 4-phenoxybenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxybenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxadiazole ring can produce hydrazine derivatives.

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The phenoxybenzamide moiety can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the phenoxybenzamide moiety enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-17(20-19-22-21-18(26-19)16-7-4-12-24-16)13-8-10-15(11-9-13)25-14-5-2-1-3-6-14/h1-12H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPZXXGEYRQOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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